molecular formula C14H18O2 B3358288 Methyl 1-benzylcyclopentanecarboxylate CAS No. 784182-12-3

Methyl 1-benzylcyclopentanecarboxylate

Cat. No.: B3358288
CAS No.: 784182-12-3
M. Wt: 218.29 g/mol
InChI Key: YUUPPVGXEZCSJC-UHFFFAOYSA-N
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Description

Methyl 1-benzylcyclopentanecarboxylate (CAS 10386-81-9) is a cyclopentane-based ester featuring a benzyl substituent at the 1-position and a methyl ester group. For instance, related compounds are synthesized via reactions involving cyclopentanecarboxylate salts, benzyl alcohols, and coupling agents like oxalyl chloride (e.g., 50% yield for a cyanated analog in ). Safety data indicate moderate hazards, requiring standard protective measures (e.g., gloves, eye protection).

Properties

IUPAC Name

methyl 1-benzylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13(15)14(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPPVGXEZCSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735284
Record name Methyl 1-benzylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784182-12-3
Record name Methyl 1-benzylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzylcyclopentanecarboxylate typically involves the esterification of 1-benzylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzylcyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 1-benzylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 1-benzylcyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic studies, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the cyclopentane ring or ester moiety (Table 1):

Compound Substituents CAS Number Molecular Formula Key Properties
Methyl 1-benzylcyclopentanecarboxylate 1-benzyl, methyl ester 10386-81-9 Likely C₁₄H₁₆O₃ Moderate stability; requires standard PPE
Methyl cyclopentanecarboxylate No substituents (simple ester) 37843-30-4 C₇H₁₂O₂ Lower steric hindrance; used as solvent or intermediate
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate 1-(4-chlorophenyl), methyl ester 478248-62-3 C₁₃H₁₅ClO₂ Electron-withdrawing Cl may enhance electrophilic reactivity
Methyl 1-aminocyclopentanecarboxylate 1-amino, methyl ester 60421-23-0 C₇H₁₃NO₂ Higher reactivity (amine group); potential pharmaceutical applications
2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate 1-cyano, 2-methylbenzyl ester Not provided Likely C₁₅H₁₇NO₂ Cyan group increases polarity; synthesized in 50% yield via coupling

Biological Activity

Methyl 1-benzylcyclopentanecarboxylate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure, which is substituted with a benzyl group and a carboxylate moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In particular, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The compound's minimum inhibitory concentration (MIC) values indicate significant antibacterial and antifungal activities, comparable to standard antimicrobial agents. For instance, one study reported that certain derivatives exhibited an inhibition rate (IA%) of up to 91.3% against E. coli and 90.5% against S. aureus .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects on liver (HepG2) and breast carcinoma cells, with IC50 values indicating potent activity:

Cell LineIC50 (µM)Reference
HepG23.57
Breast CarcinomaVaries

The therapeutic index (TI) for these compounds suggests a favorable safety profile, as the TI values indicate selectivity towards cancer cells over normal cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits notable antioxidant activity. This was evaluated using assays such as DPPH and ABTS, where the compound showed radical scavenging abilities comparable to vitamin C:

Assay TypeScavenging Activity (%)Reference
DPPH95
ABTS96

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential health benefits.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's activity against multi-drug resistant strains of bacteria, finding it effective in reducing bacterial load in vitro.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound induces apoptosis through specific signaling pathways, warranting further investigation into its mechanism of action.
  • Antioxidant Potential : In vivo studies showed that supplementation with the compound reduced oxidative stress markers in animal models, supporting its role as a dietary antioxidant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-benzylcyclopentanecarboxylate
Reactant of Route 2
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Methyl 1-benzylcyclopentanecarboxylate

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